tert-Butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-cyanopropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted hydrazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It may be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its hydrazine moiety can interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate involves its interaction with molecular targets through its hydrazine and cyanopropyl groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and hydrophilicity, making it suitable for specific applications in drug design and materials science.
Properties
IUPAC Name |
tert-butyl N-(2-cyanopropan-2-ylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(2,3)14-7(13)11-12-9(4,5)6-10/h12H,1-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMXPYWBUNXRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666918 |
Source
|
Record name | tert-Butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625088-17-7 |
Source
|
Record name | tert-Butyl 2-(2-cyanopropan-2-yl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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